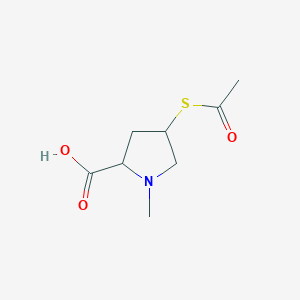
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a complex organic compound that features a quinoline and pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a pyrimidine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the process. This includes using continuous flow reactors, optimizing temperature and pressure conditions, and employing efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydroquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and are studied for their bioactive properties.
6-methylpyrimidin-4-amine derivatives: These compounds share a similar pyrimidine structure and are explored for their potential in various applications.
Uniqueness
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is unique due to the combination of quinoline and pyrimidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H16N4 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-10-9-13(15)17-14(16-10)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,9H,4,6,8H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
LLAOFBODRDSYED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


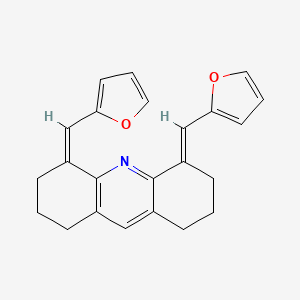
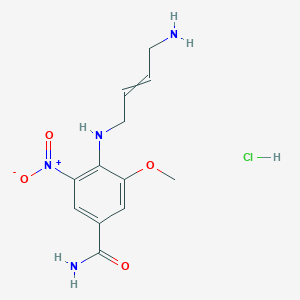
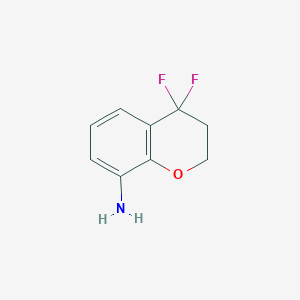

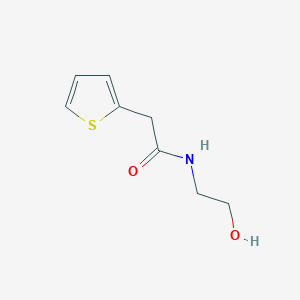
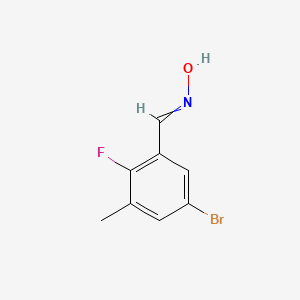
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
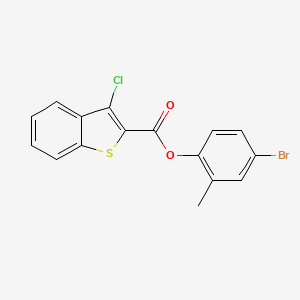
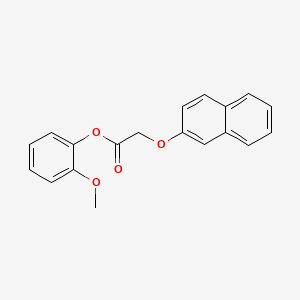
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
